4-(acetylamino)-N-(3,4-difluorophenyl)benzamide
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Overview
Description
Benzamide derivatives, including structures similar to 4-(acetylamino)-N-(3,4-difluorophenyl)benzamide, are frequently explored for their pharmacological potential, especially as antitumor and anticancer agents. These compounds are known for their role in inhibiting histone deacetylases (HDACs), which play a crucial part in the regulation of gene expression through modification of chromatin structure. HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells (Zhou et al., 2008).
Synthesis Analysis
The synthesis of benzamide derivatives often involves the acylation of aromatic amines, followed by various functionalization steps depending on the desired substitution pattern. For instance, the synthesis of histone deacetylase inhibitors often employs direct acylation reactions, followed by modifications to introduce specific functional groups that enhance the compound's biological activity (Paquin et al., 2008).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray crystallography and computational methods such as density functional theory (DFT) are commonly used to elucidate their conformation and electronic properties. These studies help understand the molecule's interaction with biological targets, including HDAC enzymes (Geetha et al., 2019).
properties
IUPAC Name |
4-acetamido-N-(3,4-difluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c1-9(20)18-11-4-2-10(3-5-11)15(21)19-12-6-7-13(16)14(17)8-12/h2-8H,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYVTMOAJGVUNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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